
H-Phe-AMC trifluoroacetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Phe-AMC trifluoroacetate salt, also known as L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt, is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate for phenylalanine peptidase, which means it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable for studying enzyme activities and protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-AMC trifluoroacetate salt typically involves the coupling of L-phenylalanine with 7-amido-4-methylcoumarin (AMC) in the presence of trifluoroacetic acid (TFA). The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Activation of L-phenylalanine: This step involves converting L-phenylalanine into an active ester or anhydride.
Coupling with AMC: The activated L-phenylalanine is then reacted with AMC in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the trifluoroacetate salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
H-Phe-AMC trifluoroacetate salt primarily undergoes enzymatic cleavage reactions. It is a substrate for serine and cysteine proteases, which cleave the amide bond between the phenylalanine and AMC moieties. This cleavage releases the fluorescent AMC, which can be detected and measured .
Common Reagents and Conditions
Enzymes: Serine and cysteine proteases.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.
Conditions: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits fluorescence. This property is utilized in various assays to measure enzyme activity .
Scientific Research Applications
H-Phe-AMC trifluoroacetate salt has a wide range of applications in scientific research:
Enzyme Activity Assays: Used to measure the activity of serine and cysteine proteases by detecting the release of fluorescent AMC.
Protein Interaction Studies: Helps in studying interactions between enzymes and substrates.
Drug Development: Utilized in screening potential inhibitors of proteases, which are targets for therapeutic drugs.
Biological Research: Employed in studying protein degradation pathways and cellular processes involving proteases.
Mechanism of Action
H-Phe-AMC trifluoroacetate salt functions as a substrate for proteases. The mechanism involves:
Binding to the Active Site: The compound binds to the active site of the protease enzyme.
Cleavage of the Amide Bond: The enzyme cleaves the amide bond between the phenylalanine and AMC moieties.
Release of AMC: The cleavage releases AMC, which fluoresces upon excitation.
Comparison with Similar Compounds
Similar Compounds
H-Ala-phe-lys-AMC trifluoroacetate salt: Another fluorogenic substrate used for studying protease activity.
Angiotensin III trifluoroacetate salt: A peptide used in studying the renin-angiotensin system.
Uniqueness
H-Phe-AMC trifluoroacetate salt is unique due to its specific substrate properties for phenylalanine peptidase and its high sensitivity in detecting protease activity through fluorescence. This makes it a valuable tool in biochemical and pharmaceutical research .
Properties
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13/h2-9,11,16H,10,20H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWTXWNBQNGDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)
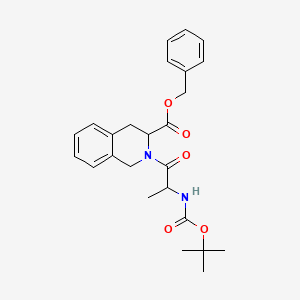
![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)
![[4-[4-[3-(2,5-Dimethylpyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B12295268.png)
![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)
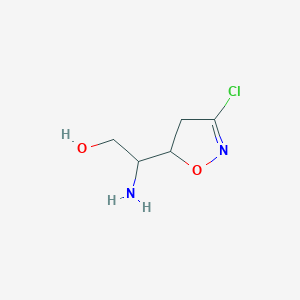
![[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
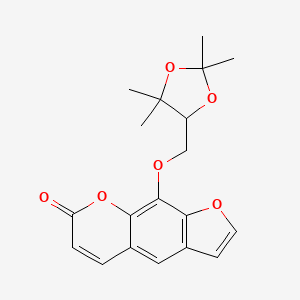
![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)
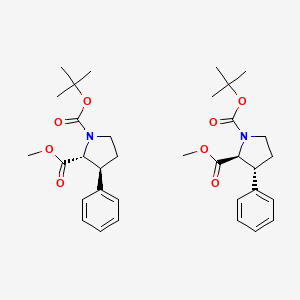
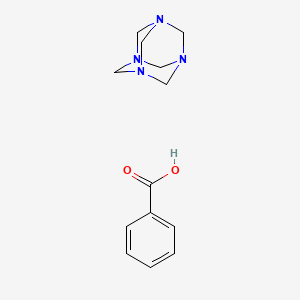

![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
